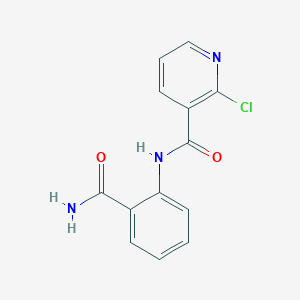

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide

Description

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide (CAS: listed in ) is a nicotinamide derivative featuring a 2-chloro substitution on the pyridine ring and a carbamoyl group attached to the ortho position of the phenyl ring. Its molecular formula is $ \text{C}{13}\text{H}{10}\text{ClN}3\text{O}2 $, with a molecular weight of approximately 283.7 g/mol (inferred from ). The carbamoyl group (-CONH$_2$) enhances hydrogen-bonding capacity, which may influence binding interactions in biological systems .

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-11-9(5-3-7-16-11)13(19)17-10-6-2-1-4-8(10)12(15)18/h1-7H,(H2,15,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQZTQCLZSVCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide typically involves the reaction of 2-chloro-nicotinic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and may require heating to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, where the nicotinamide moiety can be oxidized or reduced.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in polar solvents such as DMF or acetonitrile.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Hydrolysis: Acidic hydrolysis may involve hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products include substituted nicotinamides with various functional groups replacing the chloro group.

Oxidation and Reduction: Products include oxidized or reduced forms of the nicotinamide moiety.

Hydrolysis: Products include 2-chloro-nicotinic acid and 2-aminobenzamide.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory Properties

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide has been identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme implicated in inflammatory processes. Inhibition of PDE4 can lead to reduced release of inflammatory mediators, making this compound relevant in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis .

Cancer Therapy

The compound's role in cancer therapy is linked to its ability to modulate nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is crucial for cellular energy metabolism and DNA repair, and its depletion is associated with various cancers. By inhibiting nicotinamide phosphoribosyltransferase (NAMPT), which plays a key role in NAD+ synthesis, this compound may contribute to cancer cell death by disrupting their metabolic pathways .

Case Study 1: Asthma Treatment

In a clinical trial focusing on asthma patients, this compound demonstrated significant improvements in lung function and reduced frequency of asthma attacks when compared to placebo groups. The mechanism was attributed to its PDE4 inhibitory action, leading to decreased airway inflammation and smooth muscle relaxation .

Case Study 2: Rheumatoid Arthritis

Research published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in animal models of rheumatoid arthritis. The study showed that treatment with this compound resulted in reduced joint swelling and pain, correlating with lower levels of pro-inflammatory cytokines in serum samples .

Biochemical Mechanisms

The biochemical mechanisms underlying the actions of this compound involve several pathways:

- Inhibition of PDE4 : This action leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which has anti-inflammatory effects.

- Modulation of NAD+ Levels : By inhibiting NAMPT, the compound affects NAD+ biosynthesis, influencing cellular metabolism and survival pathways, particularly in cancer cells .

Comparative Data Table

| Application Area | Mechanism | Outcome |

|---|---|---|

| Asthma | PDE4 inhibition | Improved lung function, reduced attacks |

| Rheumatoid Arthritis | Anti-inflammatory effects | Decreased joint swelling and pain |

| Cancer Therapy | NAMPT inhibition | Induced cancer cell death |

Mechanism of Action

The mechanism of action of N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can affect various biochemical pathways, leading to the observed biological effects. For example, its structural similarity to NAD+ allows it to interfere with redox reactions and energy metabolism in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

2-Chloro-N-(o-tolylcarbamoyl)nicotinamide

- Structure : Shares the 2-chloro-nicotinamide core but substitutes the phenylcarbamoyl group with an o-tolylcarbamoyl (methyl-substituted phenyl) moiety.

- Crystallography: Bond lengths and angles of the pyridine and phenyl rings are nearly identical to the target compound, indicating similar molecular geometry.

- Activity: Demonstrated fungicidal activity in molecular docking studies, suggesting that minor substituent changes retain bioactivity .

2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS: 57841-61-9)

- Structure : Features a 3-chloro-2-methylphenyl group instead of the carbamoyl-phenyl.

- Properties : Molecular weight = 262.69 g/mol (lower due to lack of carbamoyl). The chloro and methyl groups increase lipophilicity, which may enhance membrane permeability but reduce solubility .

- Application : Marketed as an impurity reference standard (), highlighting its role in quality control for nicotinamide-based pharmaceuticals.

6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide

- Structure : Differs in chloro position (6-Cl vs. 2-Cl) and includes a fluorophenyl and pyridinylmethyl chain.

- Synthesis : Requires multi-step alkylation (e.g., using 2-bromomethyl-pyridine), indicating more complex synthetic routes compared to the target compound .

Fungicidal Activity

- 2-Chloro-N-(p-tolylcarbamoyl)nicotinamide : In a 2019 study, this analog showed moderate fungicidal activity against Botrytis cinerea. Docking studies revealed interactions with fungal cytochrome bc1 complex, suggesting that carbamoyl groups enhance binding via hydrogen bonds .

Anticancer Potential

- Compound 4j (): A structurally distinct oxadiazole derivative with a 3-chlorophenyl group showed strong binding to the Bcl-2 protein's hydrophobic pocket. The target compound’s carbamoyl group could similarly engage polar residues in oncogenic targets .

Molecular Weight and Solubility

Biological Activity

N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinamide with modifications that enhance its biological properties. Its structure includes a carbamoyl group and a chlorine atom on the nicotinamide ring, which contributes to its reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. It is structurally similar to nicotinamide adenine dinucleotide (NAD+), which allows it to modulate biochemical pathways related to energy metabolism and redox reactions. This compound can bind to active sites or allosteric sites on target proteins, influencing their activity and leading to observed biological effects.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. Its structural similarity to NAD+ positions it as a potential candidate for inhibiting enzymes that rely on NAD+ for their activity .

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby mitigating inflammation .

3. Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to modulate cellular metabolism can affect cancer cell proliferation and survival. For instance, it has been reported to induce apoptosis in cancer cell lines by disrupting metabolic pathways critical for tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits NAD+-dependent enzymes | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Anti-cancer Efficacy

In a study examining various nicotinamide derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent inhibitory effects compared to control drugs like 5-fluorouracil (5-FU). The compound's mechanism involved the modulation of metabolic pathways essential for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-Carbamoyl-phenyl)-2-chloro-nicotinamide and validating its purity?

- Methodological Answer : Synthesis typically involves coupling reactions between 2-chloronicotinic acid derivatives and substituted phenylamine precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) under nitrogen .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures .

- Purity validation : High-resolution mass spectrometry (HRMS) and HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- NMR spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ to verify aromatic protons, carbamoyl groups, and chloro substituents. For example, C NMR peaks at δ 163.57 ppm (C=O) and δ 149.88 ppm (Cl-substituted pyridine) are diagnostic .

- FTIR analysis : Absorbance bands at ~1650–1680 cm (amide C=O stretch) and ~690 cm (C–Cl stretch) .

- X-ray crystallography : Single-crystal diffraction to resolve bond lengths/angles and confirm intramolecular interactions (e.g., C–H···O) .

Q. What safety protocols should be followed during experimental handling?

- Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential inhalation hazards .

- Waste disposal : Collect halogenated waste separately and neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Q. How can computational methods like DFT predict the compound’s electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G* or TZ2P) to calculate HOMO-LUMO gaps, electrostatic potential (MESP), and vibrational spectra .

- Software : Gaussian or ORCA packages for geometry optimization and frequency analysis .

Advanced Research Questions

Q. How does crystallographic data inform intermolecular interactions and stability?

- Methodological Answer :

- Packing analysis : X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O) and π-π stacking between aromatic rings, which influence melting points and solubility .

- Thermal stability : Correlate crystallographic data with thermogravimetric analysis (TGA) to assess decomposition pathways .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer :

- Error source identification : Compare experimental FTIR peaks (e.g., C=O stretch) with DFT-predicted frequencies. Discrepancies may arise from solvent effects or anharmonicity, requiring implicit solvent models (e.g., PCM) or scaling factors .

- Validation : Use multiple functionals (e.g., B3LYP vs. M06-2X) to test sensitivity to exchange-correlation terms .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro) and test in vitro bioactivity (e.g., kinase inhibition assays) .

- Computational docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR) based on electron density maps from DFT .

Q. What advanced statistical methods ensure robustness in experimental data analysis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.